S6 Peptide Exhibits 80-fold Higher Affinity for PKC Compared to a Glycogen Synthase-Derived Peptide
A direct head-to-head comparison of synthetic peptides for PKC reveals that S6 peptide (S6-(229-239), AKRRRLSSLRA) is phosphorylated with a Km of approximately 0.5 µM, establishing it as one of the most potent peptide substrates for this kinase [1]. In the same study, a glycogen synthase analog peptide (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala) exhibited a significantly higher Km of 40.3 µM [1]. This 80-fold difference in apparent affinity demonstrates that S6 peptide is a far superior substrate for detecting and quantifying PKC activity, especially at low enzyme concentrations [1]. Furthermore, the study showed that truncation of the S6 peptide by just three N-terminal residues (deleting Ala-Arg-Arg) or substituting the C-terminal arginine (Arg238) with alanine results in a 6-fold reduction in Vmax and a change in the primary phosphorylation site from Ser236 to Ser235, highlighting the sequence-specific nature of its activity [1].
| Evidence Dimension | Apparent Affinity (Km) for Phosphorylation by Protein Kinase C (PKC) |
|---|---|
| Target Compound Data | Km = ~0.5 µM |
| Comparator Or Baseline | Glycogen Synthase Analog Peptide (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala), Km = 40.3 µM |
| Quantified Difference | S6 peptide has an approximately 80-fold lower Km, indicating significantly higher affinity. |
| Conditions | In vitro kinase assay using purified PKC and synthetic peptide substrates. |
Why This Matters
This high affinity makes S6 peptide the preferred substrate for PKC assays, enabling detection of low enzyme activity and increasing the sensitivity and dynamic range of inhibitor screening campaigns.
- [1] House, C., Wettenhall, R. E. H., & Kemp, B. E. (1987). The influence of basic residues on the substrate specificity of protein kinase C. Journal of Biological Chemistry, 262(2), 772-777. View Source
